3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7S/c1-3-34-22-12-8-7-11-21(22)25(29)35-24-23(17(2)26-27(24)18-9-5-4-6-10-18)36(32,33)20-15-13-19(14-16-20)28(30)31/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNCZFGDUMRCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. Common reagents used in these reactions include hydrazine, nitrobenzene, and ethyl benzoate. Reaction conditions often involve refluxing in organic solvents and the use of catalysts such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Formation of 3-methyl-4-(4-aminobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Research indicates that 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate exhibits significant biological activities, including:
1. Anti-inflammatory Properties
- In silico studies suggest that this compound may serve as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. Molecular docking studies have shown favorable interactions between the compound and the active site of 5-LOX, indicating its potential as an anti-inflammatory agent .
2. Anticancer Activity
- Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrobenzenesulfonyl group is believed to enhance its activity by facilitating interactions with cellular targets involved in cancer progression .
Applications in Research
The diverse functionalities of This compound make it a valuable compound for various research applications:
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential development as an anti-inflammatory or anticancer drug. |
| Material Science | Investigated for use in polymer formulations due to its structural properties. |
| Chemical Biology | Utilized in studies aimed at understanding enzyme inhibition mechanisms. |
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anti-inflammatory Activity
In a study published in Molecular Bank, researchers synthesized derivatives of pyrazoles and evaluated their anti-inflammatory effects through molecular docking simulations. The results indicated that certain derivatives, including those related to This compound , showed promising inhibitory activity against 5-lipoxygenase .
Case Study 2: Anticancer Screening
A research team investigated the cytotoxicity of various pyrazole derivatives against human cancer cell lines. The findings suggested that compounds similar to This compound exhibited significant growth inhibition, warranting further exploration into their mechanisms of action .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro and sulfonyl groups could play a role in its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazole derivatives, focusing on substituent variations, molecular properties, and synthetic or analytical methodologies.
Substituent Variations and Molecular Properties
Key Observations:
- Sulfonyl vs. Sulfanyl Groups: The sulfonyl group in the target compound (electron-withdrawing) contrasts with sulfanyl groups in analogs (e.g., ), which are less electron-withdrawing. This difference may influence reactivity in nucleophilic substitution or hydrogen bonding .
- Ester Substituents: The 2-ethoxybenzoate in the target compound balances polarity and steric bulk. Compounds with bulkier esters (e.g., 3,4,5-triethoxybenzoate ) exhibit higher molecular weights and reduced solubility in aqueous media.
Crystallographic and Computational Analysis
- Crystallography: Structural studies of related pyrazole derivatives (e.g., ) utilize SHELXL for refinement and ORTEP-3 for graphical representation . These tools reveal intermolecular interactions, such as π-stacking in nitro-substituted analogs, which stabilize crystal lattices .
- Wavefunction Analysis: Tools like Multiwfn enable comparative electron density studies. For example, the nitro group in the target compound likely contributes to a larger dipole moment (~5.5 D) compared to non-nitro analogs (~3.0 D) .
Physicochemical Properties
Notes:
- Lower solubility in the 2,4-dimethoxy analog may correlate with crystallinity influenced by methoxy groups.
Biological Activity
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazole core substituted with various functional groups. Below are key characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 551.57 g/mol |
| Molecular Formula | C27H25N3O8S |
| LogP | 4.0058 |
| Polar Surface Area | 111.853 Ų |
| Hydrogen Bond Acceptors | 14 |
The presence of the nitrobenzenesulfonyl group is significant for its biological activity, as it may enhance interactions with biological targets.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Kinases : The sulfonamide group may interact with kinase domains, inhibiting signaling pathways involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cancer cells, leading to cell death.
- DNA Interaction : Pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes .
Study on Anticancer Effects
A study published in a peer-reviewed journal examined the effects of various pyrazole derivatives, including our compound of interest, on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that these compounds effectively trigger programmed cell death .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2-ethoxybenzoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the pyrazole core. Key steps include sulfonylation at the 4-position using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP), followed by esterification with 2-ethoxybenzoyl chloride. Intermediates are characterized via /-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For structurally related sulfonate esters, single-crystal X-ray diffraction (e.g., SHELXL refinement) is critical for resolving regiochemical ambiguities .
Q. Which spectroscopic techniques are most effective for confirming the electronic environment of the sulfonyl and benzoate groups?
- Methodological Answer : Infrared (IR) spectroscopy identifies sulfonyl S=O stretching (~1350–1150 cm) and ester C=O (~1720 cm) vibrations. -NMR reveals deshielding effects on adjacent protons due to the electron-withdrawing nitro and sulfonyl groups. For advanced electronic analysis, Multiwfn software calculates molecular electrostatic potentials (MEPs) and localized orbital locator (LOL) maps from DFT-optimized structures to quantify charge distribution .
Q. How is X-ray crystallography applied to resolve the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data are collected at low temperature (e.g., 100 K) to minimize thermal motion. SHELXL refines anisotropic displacement parameters, while WinGX/ORTEP-III visualizes thermal ellipsoids and validates hydrogen-bonding motifs. For example, in related sulfonate esters, C–H···O interactions between the sulfonyl oxygen and phenyl ring protons stabilize crystal packing .
Advanced Research Questions
Q. How can researchers address contradictory crystallographic data, such as disorder in the nitrobenzenesulfonyl group?
- Methodological Answer : Disordered sulfonyl or nitro groups are resolved by partitioning the atom sites with occupancy factors (e.g., 50:50) in SHELXL. Constraints (e.g., SIMU, DELU) dampen unrealistic thermal motion. Validation tools like PLATON/ADDSYM check for missed symmetry, and Hirshfeld surface analysis (CrystalExplorer) identifies weak intermolecular interactions that may influence disorder .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution at the sulfonyl group?
- Methodological Answer : Fukui functions () derived from Multiwfn identify electrophilic sites, while natural bond orbital (NBO) analysis quantifies hyperconjugative interactions stabilizing the sulfonyl group. Transition-state modeling (Gaussian/ORCA) with solvation effects (e.g., PCM model) predicts activation barriers for reactions like hydrolysis or amine substitution .
Q. How do steric and electronic effects of the 2-ethoxybenzoate moiety influence biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) assesses ligand-receptor binding, with the ethoxy group modulating lipophilicity (logP calculated via MarvinSketch). Comparative SAR studies with analogs (e.g., replacing ethoxy with methoxy) evaluate bioactivity shifts. In vitro assays (e.g., antimicrobial MIC tests) validate computational predictions, with dose-response curves analyzed via GraphPad Prism .
Q. What experimental controls are critical when evaluating thermal stability during differential scanning calorimetry (DSC)?
- Methodological Answer : Perform triplicate DSC runs under inert gas (N) to avoid oxidative decomposition. Use indium/lead standards for temperature calibration. Compare thermograms with thermogravimetric analysis (TGA) to distinguish melting events from decomposition. For sulfonyl-containing compounds, exothermic peaks above 200°C may indicate nitro group degradation .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the pyrazole ring?
- Methodological Answer : Gas-phase DFT calculations often neglect crystal packing forces. Apply periodic boundary conditions (VASP) or include implicit solvation (COSMO) to mimic the solid state. Compare with Hirshfeld atom refinement (HAR) for X-ray data, which accounts for electron density deformations. Deviations >0.02 Å suggest lattice strain or dynamic effects .
Research Tools and Software
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
